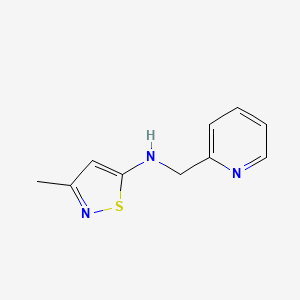
(3-METHYL-ISOTHIAZOL-5-YL)-PYRIDIN-2-YLMETHYL-AMINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-METHYL-ISOTHIAZOL-5-YL)-PYRIDIN-2-YLMETHYL-AMINE is a heterocyclic compound that contains a thiazole ring, a pyridine ring, and an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-METHYL-ISOTHIAZOL-5-YL)-PYRIDIN-2-YLMETHYL-AMINE typically involves the reaction of 3-methyl-1,2-thiazol-5-amine with a pyridine derivative. One common method involves the use of a Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The choice of reagents and conditions can be optimized for yield and purity, and the process may be scaled up using continuous flow reactors to improve efficiency and reduce costs .
Análisis De Reacciones Químicas
Types of Reactions
(3-METHYL-ISOTHIAZOL-5-YL)-PYRIDIN-2-YLMETHYL-AMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
(3-METHYL-ISOTHIAZOL-5-YL)-PYRIDIN-2-YLMETHYL-AMINE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of (3-METHYL-ISOTHIAZOL-5-YL)-PYRIDIN-2-YLMETHYL-AMINE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (3-METHYL-ISOTHIAZOL-5-YL)-PYRIDIN-2-YLMETHYL-AMINE include:
- 3-Methyl-N-(pyrimidin-5-ylmethyl)pyridin-2-amine
- 3-Methyl-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyrazin-8-amine .
Uniqueness
What sets this compound apart is its unique combination of a thiazole ring and a pyridine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
864684-73-1 |
|---|---|
Fórmula molecular |
C10H11N3S |
Peso molecular |
205.28 g/mol |
Nombre IUPAC |
3-methyl-N-(pyridin-2-ylmethyl)-1,2-thiazol-5-amine |
InChI |
InChI=1S/C10H11N3S/c1-8-6-10(14-13-8)12-7-9-4-2-3-5-11-9/h2-6,12H,7H2,1H3 |
Clave InChI |
RXUIEDCFXIRKSI-UHFFFAOYSA-N |
SMILES |
CC1=NSC(=C1)NCC2=CC=CC=N2 |
SMILES canónico |
CC1=NSC(=C1)NCC2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


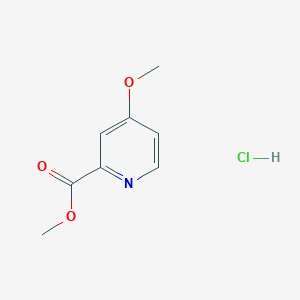
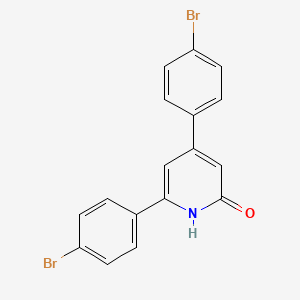


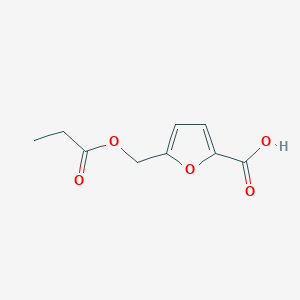
![[4-(4-aminophenyl)-1H-imidazol-1-yl]acetic acid](/img/structure/B1627946.png)

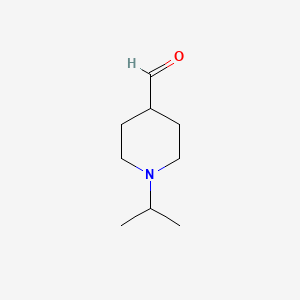
![2-[2-([1,3]Dioxolan-2-ylmethoxy)phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1627952.png)
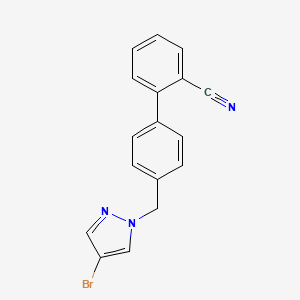
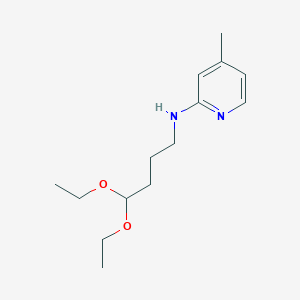
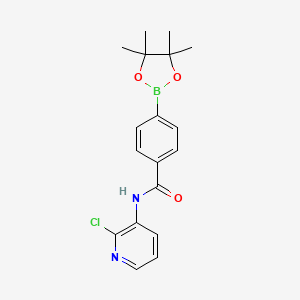
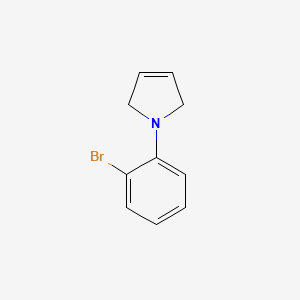
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-(4-aminobutylamino)-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-(3-aminopropanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid](/img/new.no-structure.jpg)
